Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate
Overview
Description
Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate is a synthetic organic compound with the molecular formula C8H9ClN2O4 and a molecular weight of 232.62 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents under controlled conditions. One common method includes the chlorination of 5,6-dimethoxypyrimidine-4-carboxylate using thionyl chloride or phosphorus oxychloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline would yield 2-anilino-5,6-dimethoxypyrimidine-4-carboxylate .
Scientific Research Applications
Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative or analog being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Another chlorinated pyrimidine derivative used in similar applications.
5,6-Dimethoxypyrimidine-4-carboxylate: A non-chlorinated analog that shares some chemical properties but lacks the reactivity associated with the chlorine atom.
Uniqueness
Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate is unique due to the presence of both methoxy groups and a chlorine atom, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4/c1-13-5-4(7(12)15-3)10-8(9)11-6(5)14-2/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMJXXGDXNEVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1OC)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467514 | |
Record name | Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923938-13-0 | |
Record name | Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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